molecular formula C19H22O5 B12464592 Methyl 2-(4-methylphenyl)-2-oxoethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate

Methyl 2-(4-methylphenyl)-2-oxoethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No.: B12464592
M. Wt: 330.4 g/mol
InChI Key: QDXLVRQIJGHQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-methylphenyl)-2-oxoethyl bicyclo[221]heptane-2,3-dicarboxylate is a complex organic compound featuring a bicyclic structure

Preparation Methods

The synthesis of Methyl 2-(4-methylphenyl)-2-oxoethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves multiple steps. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). This reaction forms the bicyclic structure characteristic of the compound. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .

Chemical Reactions Analysis

Methyl 2-(4-methylphenyl)-2-oxoethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-(4-methylphenyl)-2-oxoethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4-methylphenyl)-2-oxoethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Methyl 2-(4-methylphenyl)-2-oxoethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate can be compared with other bicyclic compounds such as:

The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical reactions and applications.

Properties

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

2-O-methyl 3-O-[2-(4-methylphenyl)-2-oxoethyl] bicyclo[2.2.1]heptane-2,3-dicarboxylate

InChI

InChI=1S/C19H22O5/c1-11-3-5-12(6-4-11)15(20)10-24-19(22)17-14-8-7-13(9-14)16(17)18(21)23-2/h3-6,13-14,16-17H,7-10H2,1-2H3

InChI Key

QDXLVRQIJGHQQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2C3CCC(C3)C2C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.